4-(2-Fluoro-benzyloxy)-phenylamine

Overview

Description

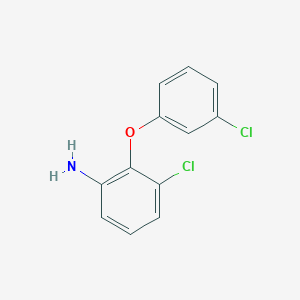

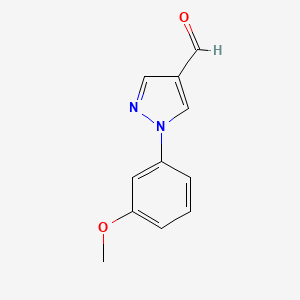

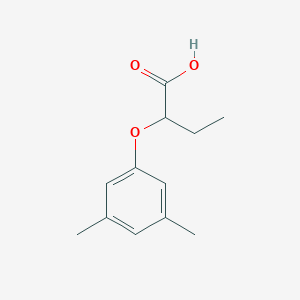

4-(2-Fluoro-benzyloxy)-phenylamine, also known as F2BPA, is an important organic compound used in a variety of scientific research applications. It is a derivative of phenylamine and contains a fluorine atom connected to a benzyloxy group. F2BPA has been studied extensively in the fields of chemistry, biochemistry, pharmacology, and physiology due to its unique properties and potential applications.

Scientific Research Applications

Synthetic Applications

4-(2-Fluoro-benzyloxy)-phenylamine serves as a key intermediate in various synthetic pathways. Its structural properties are leveraged in the practical synthesis of related compounds. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a molecule with applications in the pharmaceutical industry as a precursor for anti-inflammatory and analgesic materials, has been explored. The synthesis involves cross-coupling reactions and diazotization processes which are significant in large-scale production (Qiu et al., 2009).

Medicinal Chemistry

The compound is potentially related to benzoxaboroles, a class of molecules with a broad spectrum of biological activities. Benzoxaboroles have been investigated for their use as building blocks in organic synthesis and for their biological activities, including antimicrobial, antiprotozoal, and anti-inflammatory properties. Some benzoxaboroles are under clinical trials, suggesting the potential importance of related compounds in medicinal chemistry (Adamczyk-Woźniak et al., 2009).

Imaging in Alzheimer's Disease

Compounds structurally related to 4-(2-Fluoro-benzyloxy)-phenylamine are used in the development of amyloid imaging ligands. These ligands are crucial for measuring amyloid in vivo in the brain of patients with Alzheimer's disease, aiding in early detection and evaluation of therapies. The advancement in PET amyloid imaging technique represents a breakthrough in understanding the pathophysiological mechanisms and time course in amyloid deposits in the brain (Nordberg, 2007).

Optoelectronic Applications

Derivatives of compounds like 4-(2-Fluoro-benzyloxy)-phenylamine are also researched in the context of optoelectronic materials. Specifically, quinazoline derivatives, known for their broad spectrum of biological activities, have been recently studied for applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, highlighting the versatility of these compounds in various scientific fields (Lipunova et al., 2018).

properties

IUPAC Name |

4-[(2-fluorophenyl)methoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKQSUYCILKUKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluoro-benzyloxy)-phenylamine | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

acetic acid](/img/structure/B1318561.png)

![3-[(3,5-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B1318575.png)